![molecular formula C6H4ClN3O B11915094 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position further defines its chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-one.
Reduction: Formation of 1H-pyrazolo[4,3-c]pyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-pyrazolo[4,3-b]pyridine: Similar bicyclic structure but with different fusion positions of the pyrazole and pyridine rings.
Uniqueness: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of the chlorine atom at the 7th position and the hydroxyl group at the 3rd position. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C6H4ClN3O |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
Clé InChI |
XJKWPCWIBOQCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Cl)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
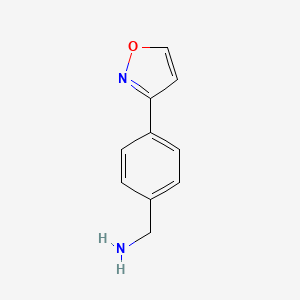
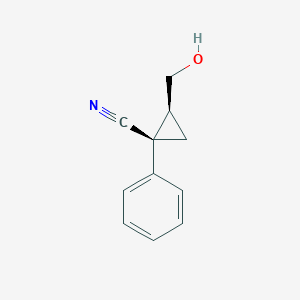
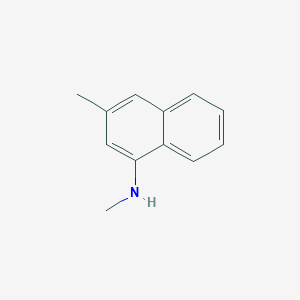
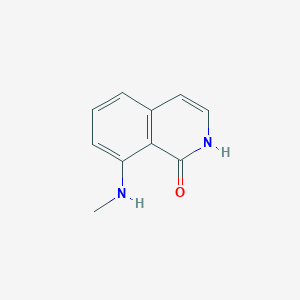


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
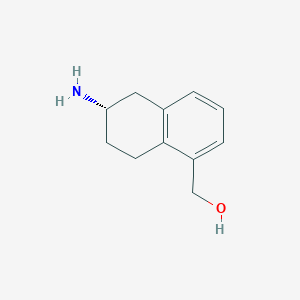
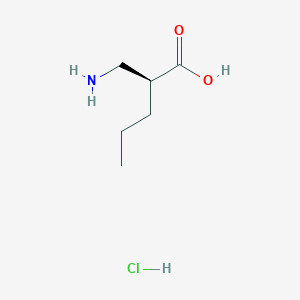
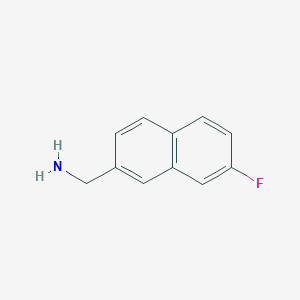
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
